2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride
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Overview
Description
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride typically involves several steps:
Formation of the imidazole ring: : Starting with the condensation of ethylamine with a suitable precursor.
Piperazine incorporation: : Introducing piperazine into the imidazole derivative.
Attachment of the chlorophenoxy group: : Through a substitution reaction, often facilitated by a base.
Final assembly: : Connecting the resulting intermediate with a chlorophenoxy compound under controlled conditions.
Hydrochloride formation: : The final product is obtained as a hydrochloride salt to enhance stability and solubility.
Industrial Production Methods
Industrial-scale production involves optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous-flow reactors might be used to ensure high yield and purity. Scaling up typically requires robust purification processes like crystallization or column chromatography to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride can undergo:
Substitution reactions: : Given the presence of the chlorophenoxy group.
Redox reactions: : Potential reduction or oxidation of the imidazole and piperazine rings.
Hydrolysis: : Particularly in acidic or basic conditions, affecting the ester linkages.
Common Reagents and Conditions
Substitution: : Sodium or potassium hydroxide as bases.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts.
Oxidation: : Chromium trioxide or other strong oxidizing agents.
Major Products
Substitution: : Variants with different functional groups replacing the chlorine.
Reduction: : Amine derivatives if nitro groups are present.
Oxidation: : Ketones or aldehydes depending on the degree of oxidation.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride finds use in several areas:
Chemistry: : As a precursor or intermediate in complex organic syntheses.
Biology: : Potential probe for studying biochemical pathways involving imidazole and piperazine rings.
Medicine: : Investigation into its pharmacological properties as a potential therapeutic agent.
Industry: : May serve as a template for developing novel materials or chemical processes.
Mechanism of Action
The compound interacts with biological molecules through its multiple functional groups:
Imidazole ring: : May bind to enzyme active sites or metal ions.
Piperazine ring: : Enhances its solubility and bioavailability.
Chlorophenoxy group: : Potentially affects membrane permeability or acts as a pharmacophore.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride.
2-(4-Chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-1-yl)piperidin-1-yl)-2-methylpropan-1-one hydrochloride.
Uniqueness
The unique combination of imidazole and piperazine moieties.
Specific substituents like the 4-chlorophenoxy group enhance its distinct reactivity and potential bioactivity.
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Biological Activity
The compound 2-(4-chlorophenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one hydrochloride is a synthetic derivative notable for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and experimental data.
Chemical Structure and Properties
The molecular structure of the compound features a chlorophenoxy group and an imidazole-containing piperazine moiety, which are critical for its biological activity. The presence of these functional groups suggests a potential for interaction with various biological targets.
Antitumor Activity
Recent studies have highlighted the antiproliferative effects of related imidazole derivatives on cancer cell lines. For instance, a study involving a similar compound demonstrated significant antiproliferative activity against three cancer cell lines (A549, SGC-7901, and HeLa), with IC50 values indicating potent efficacy compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .
Table 1: Antiproliferative Activity of Imidazole Derivatives
Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |
---|---|---|---|
4f | A549 | 18.53 | Comparable |
4f | SGC-7901 | 15.30 | More potent |
4f | HeLa | 12.45 | Significantly more potent |
The selectivity index of compound 4f was reported to be significantly higher in normal cells compared to tumor cells, suggesting a favorable therapeutic window .
Case Studies
In a recent case study evaluating the effects of the compound on HeLa cells, treatment with 4f resulted in a 68.2% apoptosis rate , significantly higher than the control treatment with 5-FU, which had a rate of 39.6% . This indicates that compounds structurally related to This compound could serve as promising candidates for further development as antitumor agents.
Additional Biological Activities
Beyond its antitumor potential, related imidazole compounds have exhibited various biological activities, including antibacterial properties and effects on neurotransmitter systems. The imidazole ring is known for its role in modulating biological pathways, which may contribute to the diverse pharmacological profiles observed .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2.ClH/c1-4-22-10-9-21-18(22)24-13-11-23(12-14-24)17(25)19(2,3)26-16-7-5-15(20)6-8-16;/h5-10H,4,11-14H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRKCHLHYWPJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.